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Evx-2 protein

Cat. No.: B1175926
CAS No.: 147257-87-2
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Description

Phylogenetic Positioning within the Homeodomain Protein Family

Evx-2 belongs to the homeodomain protein family, a large group of transcription factors characterized by a conserved homeodomain DNA-binding motif. ontosight.aiscbt.comwikipedia.org Phylogenetic analyses of homeodomain protein sequences place Evx proteins in close evolutionary relationship with the HOX class of proteins. nih.govwikipedia.org Human EVX1 and EVX2 are genetically linked to the 5'-end of the HOXA and HOXD clusters, respectively, suggesting that Evx and Hox genes were linked in an ancient cluster before duplication events. nih.govuni-leipzig.de This genomic linkage and phylogenetic relationship highlight the shared evolutionary history and potential functional interactions between Evx and Hox genes in regulating development. nih.govbiologists.comnih.gov

Historical Discovery and Initial Characterization of EVX2 Gene

The discovery of Evx genes in mammals was based on their homology to the Drosophila even-skipped (eve) homeobox. biologists.commarrvel.org Using the Drosophila eve homeobox as a probe, researchers isolated two murine genes containing an eve-type homeobox, Evx1 and Evx2, in 1990. biologists.commarrvel.orgresearchgate.net The human EVX2 gene was subsequently identified in 1991, also containing a homeobox homologous to the Drosophila eve homeobox. biologists.commarrvel.org Initial characterization revealed its location in the vicinity of the HOXD gene cluster on chromosome 2 in humans. genecards.orgmarrvel.orgnih.gov Early studies also indicated its role as a homeobox transcription factor and its relation to the Drosophila eve gene. genecards.orgnih.gov Further research began to explore its expression patterns during embryonic development and its potential involvement in developmental processes, particularly limb development, due to its proximity to the HOXD cluster. biologists.comnih.gov

Data Table: Evolutionary Conservation of Evx Proteins

OrganismGene/Protein Name(s)Relationship to Drosophila eveGenomic Location (if known)Key Developmental Role(s) Mentioned
Drosophila melanogasterEven-skipped (eve)Original HomologSegmentation geneEarly embryonic patterning, segment boundary establishment, neurogenesis
Homo sapiensEVX2 (Even-Skipped Homeobox 2)Homolog/OrthologChromosome 2, near HOXDEmbryonic development, nervous system, limb development
Mus musculusEvx-2Homolog/OrthologNear Hoxd-13Limb and genitalia development, CNS
Danio rerioevx1, evx2, eve1Homologs/OrthologsSpinal cord interneuron specification, anterior-posterior axis formation
Branchiostoma floridaeEvxHomolog/OrthologLinked to Hox complexTailbud and midbrain-hindbrain boundary evolution
Takifugu rubripesEvx proteinsHomologs/OrthologsHox cluster evolution
Tetraodon nigroviridisEvx proteinsHomologs/OrthologsHox cluster evolution

Properties

CAS No.

147257-87-2

Molecular Formula

C7H9NO

Synonyms

Evx-2 protein

Origin of Product

United States

Genomic Organization and Transcriptional Regulation of Evx 2

Genomic Locus and Structural Relationship

The genomic context of the Evx-2 gene is fundamental to understanding its regulation and function. Its close physical linkage with the HOXD gene cluster is a key feature that influences its expression and evolutionary history.

Chromosomal Localization relative to HOXD Gene Cluster

In humans, the EVX2 gene is located on chromosome 2, specifically at the 5' end of the HOX4 locus, which is now more commonly referred to as the HOXD cluster. nih.gov Similarly, in mice, the Evx-2 gene is situated in the immediate vicinity of the most posteriorly expressed gene of the HOXD complex, Hoxd-13. nih.gov This close association with a HOX locus is significant as it represents the first identification of a homeogene from a different class within a HOX gene cluster, providing insights into the evolution and regulation of these critical developmental genes. nih.gov

Proximity and Orientation relative to HOXD13 Gene

The murine Evx-2 gene is positioned in close proximity to the Hoxd-13 gene, with the two genes located within 8 kilobases (kb) of each other. nih.govresearchgate.netnih.gov A notable feature of this arrangement is that Evx-2 is transcribed in the opposite direction to the genes of the Hox-4 complex. nih.gov The genes are encoded on opposite strands of the DNA. nih.gov The intergenic region separating Evx-2 and Hoxd-13 is not merely a spacer but functions as a regulatory "boundary element" that plays a role in the differential expression of these two neighboring genes. nih.gov

Gene Expression Patterns and Dynamics

The expression of the Evx-2 gene is tightly regulated in a specific spatial and temporal manner throughout embryonic development, with distinct patterns observed in the nervous system and developing appendages.

Spatiotemporal Expression Profiles during Embryogenesis

Evx-2 exhibits a distinct expression pattern within the developing central nervous system (CNS). nih.gov In mouse embryos at 11.5 days post-coitus (dpc), Evx-2 transcripts are detected in the superficial marginal cells of both the midbrain and hindbrain. biologists.com While Evx-1 and Evx-2 are co-expressed in the hindbrain, only Evx-2 is found in the superficial cells of the midbrain at this stage. biologists.com

In the spinal cord, the expression of both Evx1 and Evx2 is confined to a specific population of interneurons known as V0v cells. nih.gov These V0v cells are crucial components of locomotor circuitry and develop into excitatory (glutamatergic) Commissural Ascending (CoSA) interneurons. nih.govresearchgate.net Research indicates that Evx1 and Evx2 are required, in a partially redundant manner, for these V0v cells to acquire their excitatory fate. nih.govresearchgate.net

The Evx-2 gene plays a significant role in the morphogenesis of vertebrate limbs. nih.govnih.gov Its expression is observed in developing appendages, including the limbs and genitalia. nih.gov In early embryonic development, the expression pattern of Evx-2 in the limb and genital buds is nearly identical to that of its neighbor, Hoxd13. nih.govnih.gov However, after 10 dpc, the expression of Evx-2 expands to include the CNS, distinguishing its profile from that of Hoxd13. nih.govnih.gov The functional importance of Evx-2 in limb development is highlighted by the fact that its inactivation leads to alterations in the autopod, and it genetically interacts with Hoxd-13. nih.govnih.gov This has led to the proposal that Evx-2 functions like a Hoxd gene in the context of limb development. nih.govnih.gov

Temporal Colinearity and Activation during Gastrulation

During the embryonic stage of gastrulation, when the primary germ layers are formed, Hox genes are activated in a sequential manner that corresponds to their linear arrangement on the chromosome. This phenomenon, known as temporal colinearity, is crucial for establishing the anteroposterior axis of the embryo. The mouse Evx-2 gene, being located at the 5' end of the HOXD complex, is activated late in this developmental sequence, a characteristic it shares with its immediate neighbor, Hoxd13. biologists.com

The activation of Hox genes during gastrulation is a dynamic process that progressively patterns the developing tissues. nih.govresearchgate.net Studies in avian embryos have shown that the sequential activation of Hoxb genes in the epiblast controls the timing of cell ingression through the primitive streak, which in turn establishes the spatial domains of Hox expression in the mesoderm. nih.gov This timed activation is critical for defining future body structures, such as the position of the limbs. nih.govbiorxiv.org The forelimb, interlimb, and hindlimb fields are generated and patterned by this collinear activation of Hox genes. nih.govresearchgate.net While these studies focus on the Hoxb cluster, the principle of temporal collinearity extends to the HOXD cluster, where Evx-2's late activation aligns with the patterning of the most posterior structures, a role consistent with the expression of 5' Hox genes. biologists.com

Regulatory Mechanisms Governing EVX2 Expression

The expression of EVX2 is governed by a sophisticated interplay of various regulatory mechanisms, largely stemming from its integration into the HOXD regulatory landscape. These include long-range enhancers, boundary elements that insulate it from certain signals, and the chromatin structure that facilitates specific enhancer-promoter interactions.

The DNA sequence located between the Evx2 and Hoxd13 genes, a region spanning approximately 8 kilobases, plays a critical role in regulating their distinct expression patterns. nih.gov This intergenic region functions as a boundary element, a type of cis-regulatory element that can block or insulate a gene from the influence of enhancers from a neighboring domain. nih.gov

Research has demonstrated that this element functions differentially in various tissues and at different times during development. nih.gov Specifically, in the developing central nervous system (CNS), this boundary prevents enhancers that are active in the CNS from accessing and activating the Hoxd13 promoter. However, in the developing limbs and genital bud, this blocking activity is not present, allowing shared enhancers to activate both Evx2 and Hoxd13. nih.gov This tissue-specific boundary function is essential for segregating the expression domains of Evx2 (in the CNS, limbs, and genitalia) from Hoxd13 (largely restricted to the limbs and genitalia). biologists.comnih.gov

The regulation of Evx-2 is deeply embedded in the three-dimensional architecture of the genome. Chromatin is not a linear strand but is organized into complex loops and domains that bring distant regulatory elements, like enhancers, into close physical proximity with gene promoters. nih.govresearchgate.net This looping is often mediated by chromatin boundary elements (CBEs), also known as insulators. nih.govnih.gov

CBEs function by tethering chromatin loops, which can serve two main purposes: insulating neighboring genes to ensure their independent regulation and promoting communication between specific distant genetic elements. nih.govresearchgate.net In the context of the Evx2-Hoxd13 locus, the intergenic boundary element helps to organize the local chromatin structure. nih.gov This organization ensures that enhancers located further away, which drive expression in the CNS, can form a loop to interact with the Evx2 promoter while being simultaneously blocked from interacting with the Hoxd13 promoter. nih.gov This chromatin-mediated insulation is a key mechanism that allows Evx2 to have an expression pattern distinct from its Hoxd neighbors, despite sharing some regulatory elements. nih.gov

Enhancer-promoter specificity is a fundamental aspect of gene regulation, ensuring that enhancers activate only their intended target genes, even when other potential targets are nearby. nih.govnih.gov The differential expression patterns of Evx2 and Hoxd13, particularly in the central nervous system, highlight this specificity. nih.gov

Enhancers located about 250 kb away from the gene cluster are responsible for driving expression in both digits and the brain. nih.gov While these enhancers can activate both genes in the limb buds, their association is restricted in the CNS. The intergenic region between Evx2 and Hoxd13 is crucial for mediating this differential association. nih.gov It effectively creates a regulatory boundary that allows CNS-specific enhancers to access the Evx2 promoter while preventing them from accessing the Hoxd13 promoter. nih.gov The precise molecular mechanisms determining this specificity can involve the DNA sequence of the core promoter, the accessibility of the chromatin, and the presence of specific cofactor proteins that show a preference for one promoter over another. nih.gov

Table 1: Differential Expression and Regulation of Evx-2 vs. Hoxd13

Feature Evx-2 Hoxd13 Regulatory Implication
Genomic Location 5' of Hoxd13, opposite strand 3' of Evx2, within HOXD cluster Close physical linkage suggests shared regulatory influences.
Expression in Limbs Yes Yes Co-regulated by shared enhancers in limb development. biologists.comnih.gov
Expression in Genitalia Yes Yes Co-regulated by shared enhancers in genital bud development. biologists.comnih.gov

| Expression in CNS | Strong expression | Not expressed | Mediated by the Evx2-Hoxd13 intergenic boundary element which blocks CNS enhancers from accessing the Hoxd13 promoter. nih.gov |

The location of the Evx-2 gene in the immediate vicinity of the HOXD complex has profound consequences for its regulation and function. biologists.comnih.gov It is proposed that the transposition of an ancestral Evx gene next to the HOXD cluster led to Evx-2 falling under the partial control of the powerful regulatory mechanisms that govern the Hox genes. biologists.comnih.govdntb.gov.ua This has resulted in Evx-2 acquiring expression features typical of Hox genes, particularly in the developing limbs and genitalia, where its expression pattern closely mimics that of its Hoxd neighbors. biologists.comdntb.gov.ua

The expression of developmental genes is tightly controlled by a host of sequence-specific DNA-binding proteins known as transcription factors.

GAGA Factor: The GAGA factor (GAF) is a transcription factor known for its role in chromatin remodeling. It can bind to (GA)n sequences in gene promoters and regulatory regions. GAF is involved in creating an open chromatin structure, which makes the DNA more accessible to the transcriptional machinery. dntb.gov.ua It often works in concert with other protein complexes to disrupt nucleosomes. dntb.gov.ua While a direct, specific role for the GAGA factor in regulating Evx-2 is not explicitly documented, its function in modulating chromatin architecture at the regulatory regions of developmental genes, including Hox genes in Drosophila, suggests it could be part of the machinery that maintains the accessibility of Evx-2 regulatory elements. dntb.gov.ua

Table 2: Mentioned Compounds

Compound Name
Impact of DNA Methylation on Transcription Factor Binding Specificity

The epigenetic modification of DNA through methylation, particularly at CpG dinucleotides, plays a crucial role in regulating gene expression. This process can significantly influence the binding affinity of transcription factors (TFs) to their target DNA sequences, thereby modulating transcriptional outcomes. While direct studies on the Evx-2 protein are limited, the broader understanding of how DNA methylation affects homeodomain transcription factors, a class to which Evx-2 belongs, provides significant insights into its potential regulatory mechanisms.

General Principles of DNA Methylation and Transcription Factor Interaction

DNA methylation can either inhibit or, in some cases, enhance the binding of transcription factors. Inhibition often occurs through steric hindrance, where the methyl group physically blocks the transcription factor from accessing its recognition sequence. Conversely, some transcription factors possess domains that specifically recognize and bind to methylated DNA, leading to enhanced binding affinity.

A global analysis of human transcription factors revealed that the methylation of CpG dinucleotides can influence the DNA-binding of most TFs. While it inhibits the binding of many major classes of TFs, such as bHLH, bZIP, and ETS, it has been shown to be preferred by others, including homeodomain, POU, and NFAT proteins esrf.fr. This suggests that the effect of DNA methylation is highly context-dependent and specific to the transcription factor .

Impact on Homeodomain Transcription Factors

Evx-2 is a member of the homeodomain family of transcription factors. Research into other homeodomain proteins has provided a molecular basis for their preference for methylated DNA. Structural analyses of proteins like HOXB13 have shown that they recognize methylated CpG (mCpG) through direct hydrophobic interactions between amino acid residues and the 5-methyl groups of methylcytosines esrf.fr. This interaction can stabilize the protein-DNA complex and enhance binding affinity.

Studies utilizing methods like Methyl-Spec-seq, which quantitatively measures the effects of CpG methylation on TF binding affinity, have been instrumental in understanding these interactions nih.gov. For instance, quantitative analysis of various Pbx-Hox complexes has demonstrated that 5mCpG can either increase or decrease binding affinity depending on its position within the protein-DNA interface nih.govresearchgate.net.

The following table summarizes findings on the impact of DNA methylation on the binding of various transcription factors, including those from the homeodomain family, which can serve as a model for understanding the potential effects on Evx-2.

Transcription FactorFamilyEffect of CpG Methylation on Binding AffinityMolecular Mechanism (if known)
HOXB13 HomeodomainIncreasedDirect hydrophobic interactions between amino acids (e.g., Ile262, Val269) and the 5-methyl groups of methylcytosines.
CDX1 HomeodomainIncreasedDirect recognition of the 5-methyl group by amino acids in the same relative positions as in HOXB13.
CDX2 HomeodomainIncreasedHigh-affinity binding to motifs containing methylated cytosine in vitro. In vivo binding is influenced by the methylation status of the CpG-containing motif.
LHX4 HomeodomainIncreasedStructural recognition of methylated CpG.
p53 p53 familyIncreasedIn vitro and in vivo evidence of increased occupancy at methylated binding sites.
ATF4 bZIPDecreasedPosition-dependent decrease in affinity.
C/EBPβ bZIPDecreasedPosition-dependent decrease in affinity.
KLF4 Kruppel-like factorCan be dependent on methylation statusBinds to specific methylated or unmethylated motifs.

This table is generated based on data from multiple research findings to illustrate the varying effects of DNA methylation on transcription factor binding. esrf.frnih.govelifesciences.orgnih.gov

Potential Implications for Evx-2

Given that Evx-2 is a homeodomain transcription factor, it is plausible that its binding specificity is also modulated by DNA methylation. The presence of CpG dinucleotides within or near Evx-2 binding sites could alter its affinity for these sites. Hypermethylation of these regions could potentially lead to either enhanced or repressed Evx-2 binding, depending on the specific sequence context and the structural interactions between the Evx-2 homeodomain and the methylated DNA.

For example, if Evx-2, like other homeodomain proteins, preferentially binds to methylated DNA, this could be a mechanism for its activation in specific cellular contexts where DNA methylation patterns are established. Conversely, if methylation at a critical residue within the binding site sterically hinders Evx-2, it would lead to transcriptional repression. The precise effect would likely be position-specific, as demonstrated for other Hox protein complexes nih.govresearchgate.net.

Molecular Biology and Biochemical Properties of Evx 2 Protein

Protein Domain Architecture

The domain architecture of the Evx-2 protein is characterized by the presence of a highly conserved homeodomain. This domain is fundamental to its function as a transcription factor, enabling it to interact directly with DNA. uniprot.orgnih.govantibodypedia.comgsea-msigdb.orggenecards.org Various protein domain databases, including InterPro, Pfam, SMART, PROSITE, CDD, FunFam, and Gene3D, consistently identify the homeodomain as a key feature of the this compound. uniprot.orgnih.govantibodypedia.comgsea-msigdb.orgamazonaws.com

Characterization of the Homeodomain (DNA-Binding Motif)

The homeodomain within the this compound serves as its primary DNA-binding motif. uniprot.orgnih.govantibodypedia.comgsea-msigdb.orggenecards.org This conserved structural element is responsible for recognizing and binding to specific DNA sequences in the regulatory regions of target genes. nih.govuniprot.orgnih.govantibodypedia.comamazonaws.comnih.govnih.gov The homeodomain's interaction with DNA is sequence-specific, a critical aspect of Evx-2's role in regulating precise patterns of gene expression during development. uniprot.orgnih.gov Experimental techniques such as protein binding microarrays (PBM) have been employed to characterize the DNA binding preferences of transcription factors containing homeodomains, including studies on mouse Evx2. nih.gov Analysis of mouse Evx2 using PBM has suggested potential consensus binding motifs such as NNTAAYNNNN and NNNNRTTANN, and identified top k-mers like GCTAATTA and TAATTAGC as binding targets. nih.gov

Functional Classification as a Transcription Factor

Evx-2 is functionally classified as a transcription factor. genecards.orgnih.govgsea-msigdb.orgnih.govamazonaws.com It belongs to the homeobox family and is recognized as a homolog of the Drosophila even-skipped (eve) gene, a well-characterized segmentation gene. genecards.orggsea-msigdb.orgamazonaws.com As a transcription factor, Evx-2 is predicted to possess DNA-binding activity that is specific to RNA polymerase II cis-regulatory regions. nih.govnih.govnih.gov

Sequence-Specific DNA Binding Activity

A defining characteristic of Evx-2 is its sequence-specific DNA binding activity. nih.govuniprot.orgnih.govnih.gov This specificity allows Evx-2 to selectively interact with particular DNA sequences, primarily within the cis-regulatory regions of genes transcribed by RNA polymerase II. uniprot.orgnih.gov The ability of Evx-2 to bind specific double-stranded DNA sequences is central to its function in transcriptional regulation. uniprot.orgnih.gov Research utilizing techniques like PBM contributes to understanding the precise DNA sequences that Evx-2 recognizes and binds. nih.gov Interestingly, studies on transcription factors, including those within the extended homeodomain family, have indicated that some can exhibit a preference for CpG-methylated DNA sequences.

Modulation of Target Gene Transcription

As a transcription factor, the primary function of Evx-2 is the modulation of target gene transcription. genecards.org It plays a role in the broader processes of regulation of DNA-templated transcription and the specific regulation of transcription mediated by RNA polymerase II. uniprot.orgnih.gov The EVX2 gene is located in close proximity to the HOXD gene cluster, and its expression pattern, while related to, is also distinct from neighboring HOXD genes, suggesting complex regulatory interactions influencing their transcriptional control. gsea-msigdb.orgamazonaws.com The intergenic region situated between the Evx2 and Hoxd13 genes has been shown to function as a boundary element, influencing the access of enhancers to the Hoxd13 promoter and thereby contributing to differential gene expression. Research efforts also focus on identifying transcription factors that bind to the promoter region of the EVX2 gene itself, further elucidating the complex regulatory networks in which Evx-2 participates. gsea-msigdb.org

Post-Translational Modifications: Current Evidence

Information regarding specific post-translational modifications (PTMs) of the this compound is currently limited in major databases.

Analysis of Reported Post-Translational Modification Status

Analysis of reported post-translational modification status for the this compound in some prominent databases, such as GeneCards, indicates no reported PTMs. amazonaws.com Similarly, UniProt's entry for human EVX2 lists no specific post-translational modifications under its dedicated PTM section, although it notes the mature protein chain spans amino acids 1-476. nih.gov While general types of PTMs, such as ubiquitylation, glycosylation, and proteolytic cleavage, are known to occur in proteins and are discussed in broader biological contexts, their specific application to or identification on the this compound is not explicitly detailed in the provided search results. Therefore, based on the currently available information, there is a lack of detailed, reported evidence concerning specific post-translational modifications of the this compound in these databases.

Implications of Undetermined or Absent Modifications

The precise post-translational modifications of this compound and their functional consequences remain largely undetermined in the provided research. However, the implications of an absent or functionally compromised this compound can be inferred from studies involving loss-of-function mutations, protein truncation, or misexpression. These scenarios effectively model conditions where necessary modifications are either absent or the protein structure required for modification and function is incomplete.

Research in model organisms, such as zebrafish and mice, has shed light on the critical roles of functional this compound during development. In zebrafish, a mutation leading to a premature stop codon before the homeodomain results in the absence of detectable Evx2 protein, acting as a null allele. nih.govresearchgate.net The absence of functional Evx2 protein in double mutants with Evx1 leads to a loss of excitatory (glutamatergic) neurotransmitter fate and the acquisition of an inhibitory (glycinergic) fate in spinal cord V0v interneurons, despite these cells retaining their morphology and axon trajectory. nih.govresearchgate.netnnlm.gov This highlights that the presence of functional Evx2 is essential for proper neuronal specification.

In mice, a null allele of Evx-2 demonstrates its significant function in the development of the autopod (the distal part of the limb, including hands and feet) and its genetic interaction with Hoxd-13. nnlm.govnih.gov While loss-of-function mutations in HOXD9-HOXD12 and EVX2 genes alone may not cause significant malformations in humans, microdeletions encompassing EVX2 and neighboring HOXD genes are associated with synpolydactyly, a dominantly inherited limb malformation characterized by duplications and fusions of digits. nih.gov The severity of the phenotype in patients with such microdeletions, compared to those with only HOXD13 mutations, suggests that haploinsufficiency of EVX2 contributes to the observed limb abnormalities. nih.gov This implies that a reduced amount or complete absence of functional this compound due to genetic alterations has significant developmental consequences.

Furthermore, studies on EVX-2 misexpression underscore the importance of its correct spatial and temporal presence. Ectopic (aberrant) expression of Evx2 in the mouse spinal cord, where it is not normally found at high levels in certain cell types, leads to severe hindlimb paralysis and defects in motor neuron specification and axonal projection. This indicates that not only the absence of functional EVX-2 but also its presence in the wrong place or time can disrupt normal development. Such misexpression could potentially arise from alterations in regulatory mechanisms that might involve post-translational modifications influencing protein stability, localization, or activity.

The observation that truncated proteins lacking the DNA-binding domain are expected to be non-functional reinforces the importance of the complete and correctly folded protein structure for its role as a transcription factor. nih.gov While specific PTMs that might influence this structure, DNA binding, or interaction with other proteins are not detailed, the functional deficits observed in the absence of full-length, properly localized this compound underscore the critical need for a functional protein, which would inherently depend on correct synthesis and any necessary modifications.

Data Table: Observed Phenotypes Associated with Altered EVX-2 Function

Altered EVX-2 State (Model Organism)Observed Phenotype(s)Reference(s)
Null mutation (Zebrafish)Loss of excitatory neurotransmitter fate, acquisition of inhibitory fate in V0v neurons nih.govresearchgate.netnnlm.gov
Null allele (Mouse)Defects in autopod development, interaction with Hoxd-13 nnlm.govnih.gov
Microdeletion incl. EVX2 (Human)Synpolydactyly (limb malformation), potentially contributing to severity nih.gov
Misexpression (Mouse spinal cord)Severe hindlimb paralysis, defects in motor neuron specification and axonal projection
Truncation (Zebrafish mutation)Absence of detectable protein, loss of function nih.govresearchgate.net

Developmental Functions and Phenotypic Consequences of Evx 2 Perturbation

Fundamental Roles in Embryonic Patterning and Morphogenesis

Evx-2 contributes to fundamental processes of embryonic patterning and morphogenesis. ontosight.aiscbt.comscbt.com Its expression pattern during development is dynamic and overlaps with that of neighboring HOXD genes in certain regions, such as the developing limbs and genitalia. biologists.comsdbonline.orgnih.govresearchgate.net However, Evx-2 also exhibits distinct expression in specific cell types of the central nervous system. biologists.comsdbonline.org The close physical linkage of the Evx-2 gene to the HOXD complex is thought to contribute to its unique expression profile, which combines features of both Evx and Hox genes. biologists.comsdbonline.orgnih.gov Perturbations in Evx-2 have been associated with developmental disorders, including limb abnormalities and neural tube defects, highlighting its importance in these processes. ontosight.ai

Contribution to Central Nervous System Development

Evx-2 is expressed in discrete cell layers within the embryonic central nervous system (CNS). biologists.com Its expression in the CNS begins around day 10 of development in mice, specifically in post-mitotic, early differentiating neurons. biologists.com This restricted expression pattern in the CNS suggests a role in identifying particular types of neural cells. biologists.com

Specification of Spinal Cord Interneuron Subtypes (e.g., V0v Excitatory Interneurons)

In the spinal cord, Evx-2 transcripts are localized in ventrally located V0 interneurons, as well as in a population of dorsal interneurons. sdbonline.org Specifically, Evx-2, along with Evx1, is expressed by spinal cord V0v cells. researchgate.net These V0v cells develop into excitatory (glutamatergic) Commissural Ascending (CoSA) interneurons. researchgate.net Studies in zebrafish have shown that Evx1 and Evx2 are required, partially redundantly, for spinal cord V0v cells to acquire an excitatory neurotransmitter phenotype. researchgate.netd-nb.info

Neuronal Fate Determination and Neurotransmitter Phenotype

Evx1 and Evx2 play a critical role in specifying the neurotransmitter fates of spinal cord V0v interneurons. researchgate.netnih.govnih.govdntb.gov.ua In the absence of both Evx1 and Evx2, V0v cells in zebrafish still form and develop a CoSA morphology, but they lose their excitatory fate and instead express markers of a glycinergic (inhibitory) fate. researchgate.netd-nb.info This suggests that Evx1 and Evx2 are necessary for V0v cells to become excitatory interneurons. researchgate.netd-nb.info This process appears to occur through a mechanism independent of Pax2, a transcription factor often involved in specifying inhibitory fates. researchgate.netd-nb.info Further research indicates that in the absence of both Evx1 and Evx2, V0v spinal interneurons may transfate into either inhibitory spinal interneurons or motoneurons at later developmental stages. nih.govdntb.gov.ua Evx1/2 are also implicated in regulating the expression of downstream transcriptional regulators in V0v interneurons, either by requiring their expression or repressing them. nih.govdntb.gov.uacam.ac.uk

Essential Role in Appendicular Skeleton Development

Evx-2 plays an important function during the development of the appendicular skeleton, particularly in the limbs. nih.govembopress.orgnih.govalliancegenome.org Vertebrate genes within the HOXD complex are essential for proper development of the appendicular skeletons, and their inactivation can lead to severe alterations in the size and number of bony elements. sdbonline.orgnih.govembopress.orgnih.gov Evx-2, located near Hoxd-13, is expressed in the limbs in a pattern similar to that of neighboring HOXD genes. sdbonline.orgnih.govnih.gov

Limb Morphogenesis and Digit Formation

Evx-2 is involved in limb morphogenesis and digit formation. nih.govembopress.orgnih.govalliancegenome.org Its expression is detected in the developing limb buds, specifically in the distal and posterior mesenchyme at early stages, later extending to cover most of the future distal autopod, including the presumptive digit areas. biologists.comresearchgate.net The expression pattern of Evx-2 in the limbs is very similar to that of Hoxd-13. researchgate.net Studies involving the inactivation of Evx-2 have revealed its important function in the development of the autopod (the distal part of the limb, including the digits). nih.govembopress.orgnih.gov

Genetic Interactions with HOXD13 in Limb Development

There is a significant genetic interaction between Evx-2 and Hoxd-13 in limb development. nih.govembopress.orgnih.gov Evx-2 is located in the immediate vicinity of Hoxd-13 in the HOXD complex. biologists.comsdbonline.org The close linkage and similar expression patterns in the limbs suggest a functional relationship. sdbonline.orgnih.govnih.gov Experimental inactivation of both Evx-2 and Hoxd-13 in cis (on the same chromosome) has demonstrated the important function of Evx-2 and its genetic interaction with Hoxd-13 in autopod development. nih.govembopress.orgnih.gov These studies indicate that, in the context of limb development, Evx-2 functions similarly to a HOXD gene. nih.govembopress.orgnih.gov While both Hoxa-11 and Evx-2 contribute to digit development, their combined function was found to be insufficient to fully rescue digit growth in certain HoxD and Hoxa-13 mutant backgrounds, suggesting a complex interplay between these genes. pnas.org The intergenic region between Evx-2 and Hoxd-13 acts as a boundary element that can differentially regulate enhancer access to the promoters of these genes in a tissue-specific manner, contributing to their distinct expression patterns in the CNS versus the limbs. plos.orgnih.govnih.gov

Broader Involvement in Organogenesis (e.g., Genitalia, Tailbud)

Evx-2, along with Evx1, is thought to play a key role in posterior body patterning and neurogenesis researchgate.net. Studies in zebrafish indicate that evx1 is dynamically transcribed during the formation of the posterior gut and the uro-genital system in mesenchymal cells bordering the pronephric ducts, the wall of the pronephric duct, and later in the posterior gut and the wall of the uro-genital opening researchgate.net. In larvae, the ano-rectal epithelium and the muscular layer surrounding the analia-genitalia region remain stained for evx1 expression researchgate.net. While this primarily details evx1 expression, the close relationship and co-expression of evx1 and evx2 in certain contexts suggest potential overlapping or synergistic roles in these processes nih.gov. The tailbud is another region where evx genes are expressed and involved in development researchgate.netbiologists.com. Wnt5a, a signaling molecule, is expressed in the tailbud and genital primordia, and its loss-of-function mutation leads to defects in caudal extension and outgrowth of structures like the genital tubercle, suggesting a broader network of genes involved in the development of these posterior structures biologists.com.

Phenotypic Manifestations of EVX2 Gene Alterations in Model Organisms

Alterations in the EVX2 gene have been linked to developmental disorders ontosight.ai. The protein acts as a transcription factor, regulating cell proliferation and differentiation during embryonic development ontosight.ai.

Skeletal Abnormalities (e.g., Short Limbs, Phalanx, Carpal, Metacarpal Defects)

Deletions encompassing the EVX2 gene and the adjacent HOXD genes have been associated with skeletal abnormalities, particularly affecting limb development genecards.orgsdbonline.org. A 117 kb microdeletion at the 5' end of the HOXD gene cluster, including EVX2 and HOXD9-HOXD13, causes synpolydactyly, a dominantly inherited condition resulting in limb malformation genecards.orgnih.gov. This suggests a functional interaction between Evx-2 and the Hoxd genes in limb patterning sdbonline.org. Synpolydactyly can involve the transformation of metacarpal and metatarsal bones sdbonline.org. Skeletal dysplasias, a heterogeneous group of genetic disorders affecting bone and cartilage, can involve abnormalities in limb length (rhizomelic, mesomelic, acromelic, or micromelic shortening) and defects in structures like phalanges, carpals, and metacarpals nih.govnih.govtheiscbh.orgwjgnet.com. While EVX2 is implicated in limb development due to its proximity and association with HOXD gene deletions, specific skeletal phenotypes directly attributable solely to EVX2 mutations, independent of HOXD genes, require further detailed analysis. However, given its location within the HOXD cluster and its expression in limbs, Evx-2 is considered to function similarly to a Hoxd gene in limb development sdbonline.org.

Reproductive System Impairments (e.g., Male Infertility)

While the search results mention the expression of evx1 in the developing uro-genital system in zebrafish researchgate.net, and discuss male infertility in the context of other factors like SARS-CoV-2 infection or protein C inhibitor deficiency, a direct link between EVX2 gene alterations and male infertility in model organisms is not explicitly detailed in the provided snippets nih.govnih.govunboundmedicine.commednexus.orgmdpi.com. The information primarily focuses on the role of Evx proteins in neurogenesis and posterior patterning researchgate.netnih.govresearchgate.netresearchgate.netcam.ac.uknih.gov. Further research may be needed to elucidate a direct role of Evx-2 in the development or function of the reproductive system that could lead to infertility.

Analysis of Compensatory Mechanisms in Gene Knockouts (e.g., Evx1;Evx2 Double Mutants)

Studies using knockout models, particularly in zebrafish, have investigated the roles of Evx1 and Evx2. Analysis of evx1;evx2 double mutants in zebrafish has provided insights into their partially redundant functions nih.govresearchgate.net. In the absence of both Evx1 and Evx2, V0v spinal interneurons still form and maintain their morphology and axon trajectory. However, they lose their excitatory (glutamatergic) fate and instead acquire markers of a glycinergic fate nih.govresearchgate.net. This suggests that Evx1 and Evx2 are required, with some redundancy, for specifying the excitatory neurotransmitter phenotype of these neurons nih.govresearchgate.net. Unlike observations in a previously described mouse Evx1 mutant, V0v cells in zebrafish evx1;evx2 double mutants did not trans-fate into other neuron types like V1 interneurons nih.gov. Further analysis of zebrafish evx1;evx2 double mutants at later developmental stages suggests that these cells may eventually trans-fate into inhibitory spinal interneurons or motoneurons cam.ac.uknih.gov. These studies highlight compensatory or synergistic mechanisms between Evx1 and Evx2 in neuronal development and fate specification.

Molecular Interactions and Regulatory Networks Mediated by Evx 2

Identification of Evx-2 Target Genes and Binding Sites

As a transcription factor, Evx-2 exerts its regulatory effects by binding to specific DNA sequences in the genome, thereby influencing the transcription of target genes. genecards.orgalliancegenome.org

Genomic Profiling of Evx-2 Binding Sites

Genomic profiling techniques, such as ChIP-seq, are employed to identify the specific locations where Evx-2 binds to DNA across the genome. Evx-2 contains a homeobox domain, which is responsible for its sequence-specific DNA binding activity. genecards.orgalliancegenome.orgproteinatlas.org Studies have indicated that Evx-2 exhibits sequence-specific DNA binding activity, particularly to RNA polymerase II transcription regulatory regions and cis-regulatory regions. string-db.org The Evx2-Hoxd13 intergenic region, which is located near the HoxD cluster, contains sequences conserved across vertebrate species, including a GA repeat motif, which has been shown to be functionally relevant for boundary activity in Drosophila. sdbonline.orgsdbonline.org This suggests potential binding sites for factors interacting with Evx-2 or involved in regulating its locus.

Chromatin accessibility studies have shown that the Evx2 gene is accessible at different developmental stages, correlating with transcript levels. biorxiv.org Regions between Evx2 and other elements within the HoxD locus have been examined for protein binding, revealing sites occupied by proteins like CTCF, which are involved in facilitating enhancer-promoter contact through DNA looping. biorxiv.org

Characterization of Downstream Effector Genes

The genes whose transcription is directly or indirectly influenced by Evx-2 binding are considered its downstream effector genes. While comprehensive lists of all Evx-2 target genes are still being elucidated, its role in developmental processes suggests that its targets include genes involved in morphogenesis and cell differentiation. nih.govresearchgate.net

The close linkage and co-expression of Evx-2 with Hoxd-13 during limb and external genitalia development suggest a coordinated regulatory role, implying that some downstream targets may be shared or co-regulated by both factors. researchgate.netbiologists.comsdbonline.org Studies on the Drosophila homolog, Even-skipped (Eve), have identified target genes involved in neural circuit assembly and the regulation of ion channels, providing insights into the potential functional classes of genes regulated by Evx-2 in vertebrates. researchgate.net For example, Eve has been shown to repress the Slowpoke ion channel and the acetylcholine (B1216132) receptor nAcRalpha-96Aa in Drosophila. researchgate.net

Protein-Protein Interaction Landscape

The function of Evx-2 is not solely dependent on its DNA binding activity but also involves interactions with other proteins. These interactions can modulate its DNA binding specificity, transcriptional activity, or its recruitment to specific genomic locations. proteinatlas.orgstring-db.org

Interactions with Coregulatory Proteins (e.g., GAGA Factor)

Evx-2 is known or predicted to interact with various proteins, including coregulatory proteins. proteinatlas.orgstring-db.org The GAGA factor (GAF), encoded by the Trithorax-like (Trl) gene in Drosophila, is a multifunctional protein that binds to GA-rich sequences and is involved in chromatin organization and gene regulation. biolscigroup.usnih.gov The Evx2-Hoxd13 region contains conserved GA repeat motifs, and the boundary activity in this region in Drosophila is dependent on GAF binding. sdbonline.orgsdbonline.org This suggests a potential interaction or functional relationship between Evx-2 regulation and GAF in vertebrates, as a vertebrate homolog of GAF, c-Krox/Th-POK, has been identified and shown to bind to GAGA sites in vertebrate Hox clusters. sdbonline.orgbiolscigroup.us GAF can interact with a variety of partners, including other BTB/POZ functional proteins. biolscigroup.usnih.gov

Formation of Transcriptional Regulatory Complexes

Evx-2, like other transcription factors, is likely to function as part of larger transcriptional regulatory complexes. These complexes can include other transcription factors, coregulators (both coactivators and corepressors), chromatin remodeling proteins, and components of the basal transcription machinery. plantae.org

The close association of Evx-2 with the HOXD gene cluster and its involvement in developmental processes regulated by Hox genes suggest that Evx-2 may interact with HOXD proteins or other factors that regulate the HOXD locus. sdbonline.orgbiologists.comsdbonline.org The formation of such complexes would allow for fine-tuning of gene expression in a spatial and temporal manner during development. Studies mapping protein-protein interaction landscapes of transcription factors in other organisms highlight the complexity of these networks and the formation of process-specific interaction maps. plantae.orgnih.govnih.gov

Integration into Hierarchical Gene Regulatory Networks

Evx-2 is integrated into hierarchical gene regulatory networks (GRNs) that control developmental processes. santafe.edu In these networks, transcription factors like Evx-2 act as nodes, receiving inputs from upstream signaling pathways or other regulatory factors and controlling the expression of downstream target genes. santafe.edu

The location of Evx-2 at the 5' end of the HOXD cluster and its expression patterns, which share similarities with neighboring Hoxd genes in certain developmental contexts while retaining distinct features in others (like the central nervous system), indicate its complex regulatory integration. sdbonline.orgbiologists.comsdbonline.org Its expression is partly controlled by mechanisms acting within the HOXD complex, suggesting it is influenced by the regulatory landscape of this cluster. sdbonline.org

Evx-2's role in limb and external genitalia development, processes known to be intricately regulated by Hox genes, positions it within the GRNs governing these morphogenetic events. biorxiv.orgresearchgate.net The interplay between Evx-2 and other transcription factors, including potential interactions within transcriptional regulatory complexes, contributes to the hierarchical organization and precise control of gene expression required for proper development. plantae.orgsantafe.edu The identification of Evx-2 binding sites and downstream targets helps to map its position and function within these complex regulatory architectures. biorxiv.orgresearchgate.net

Note: Evx-2 is a protein and does not have a PubChem CID, which are typically assigned to chemical compounds. Therefore, a table of compound names and their corresponding PubChem CIDs is not applicable in this case.

Cross-Regulation with HOX Genes and Other Homeobox Factors

Evx-2 exhibits notable interactions and cross-regulation with HOX genes and other homeobox factors, particularly within the context of vertebrate development. The EVX2 gene is located in close proximity to the HOXD13 gene, situated at the 5' end of the HOXD gene cluster on chromosome 2 in humans nih.govsdbonline.orgnih.govnih.govnih.gov. This physical linkage is not merely spatial but reflects a functional relationship. Studies in mice have shown that Evx-2 is expressed in developing limbs in a pattern similar to neighboring Hoxd genes, and it functions analogously to a Hoxd gene in this context, exhibiting genetic interaction with Hoxd13 nih.govsdbonline.org. The close association with the HOXD complex suggests that the expression of Evx-2 may be partly governed by the regulatory mechanisms active within the HOX complex itself sdbonline.orgnih.gov. This has led to the hypothesis that Evx-2 may have been integrated into the HoxD complex during evolution, potentially in conjunction with the emergence of digits in ancestral tetrapods nih.govsdbonline.org.

Evx-2 is part of a broader group of homeobox genes, including Evx-1 and the frog Xhox-3, which are considered vertebrate homologs of the Drosophila even-skipped gene nih.gov. While Evx-1 is linked to the HOXA complex, its location relative to Hoxa-13 is more distant compared to the Evx-2 and Hoxd-13 relationship sdbonline.orgnih.gov. The Evx-2 protein, like other homeodomain proteins, functions as a transcription factor by binding to specific DNA sequences, often located in enhancer regions, to modulate the transcription of target genes zfin.orgwikipedia.org. The specificity of these interactions can be influenced by the presence of cofactors, such as TALE homeodomain proteins, which can enhance target gene recognition in a context-dependent manner nih.gov.

Regulatory elements within the genomic region between Evx2 and Hoxd13 play a crucial role in controlling their expression. For instance, the intergenic region between Evx2 and Hoxd13 has been shown to restrict enhancer association to the Hoxd13 promoter string-db.org. Furthermore, a conserved chromatin domain boundary element has been identified in the Evx2-Hoxd13 region. This element, which requires the GAGA factor in Drosophila and is functional in mammalian cells, helps to prevent inappropriate crosstalk between the regulatory elements of the two distinctly regulated genes biologists.com. The inclusion of Evx genes alongside Hox genes and others within the "Extended Hox group" further underscores their interconnectedness within developmental regulatory networks researchgate.net.

Network Perturbations in Mutant Backgrounds

Analysis of mutant backgrounds has provided critical insights into the specific functions of Evx-2 and its role within regulatory networks. Inactivation of the Evx-2 gene in mice has demonstrated its significant contribution to the development of the autopod and revealed a genetic interaction with Hoxd-13 nih.govsdbonline.org. Experiments involving double mutant loci where both Evx-2 and Hoxd-13 were inactivated in cis further supported this genetic interaction nih.govsdbonline.org.

Studies in zebrafish, where evx1 and evx2 are co-expressed in V0v spinal interneurons, have illuminated the consequences of disrupting these genes nih.govnih.govresearchgate.net. While evx2 null mutants in zebrafish are not viable, analysis of double mutants lacking both evx1 and evx2 has been informative nih.gov. In the absence of both proteins, V0v cells still form and maintain their morphology but undergo a change in neurotransmitter phenotype, losing their excitatory (glutamatergic) characteristics and instead expressing markers associated with a glycinergic (inhibitory) fate nih.govnih.govresearchgate.net. This phenotypic shift in the double mutants occurs independently of Pax2, suggesting a novel Pax2-independent pathway for acquiring inhibitory fate nih.govnih.govresearchgate.net. By 48 hours of development, these evx1;evx2 double mutant V0v spinal interneurons may even transfate into other cell types, including inhibitory spinal interneurons or motoneurons cam.ac.ukdntb.gov.ua.

Transcriptional profiling of V0v interneurons in evx1;evx2 double mutants compared to wild-type zebrafish has identified numerous downstream targets of Evx1/2. These studies revealed a set of transcriptional regulator genes whose expression is dependent on Evx1/2 and another set that is repressed by these factors cam.ac.ukdntb.gov.ua.

Transcriptional Regulators Affected in Zebrafish evx1;evx2 Double Mutants

Gene CategoryNumber of Genes IdentifiedExamples of Genes
Require Evx1/2 for expression25skor1a, nefma
Repressed by Evx1/211hmx2, hmx3a

Based on findings in zebrafish V0v spinal interneurons cam.ac.ukdntb.gov.ua.

Intriguingly, among the genes repressed by Evx1/2 are hmx2 and hmx3a cam.ac.ukdntb.gov.ua. Further research suggests a potential regulatory cascade where Hmx2/3a normally repress the expression of skor1a and nefma in other interneuron populations (dI2 interneurons). This leads to the hypothesis that Evx1/2 may regulate the expression of skor1a and nefma in V0v interneurons indirectly by repressing hmx2 and hmx3a cam.ac.ukdntb.gov.ua. These findings highlight the complex nature of the gene regulatory networks in which Evx-2 participates and how perturbations within these networks can lead to significant changes in cell fate and differentiation.

Compound Names and Associated Information

Advanced Research Methodologies in Evx 2 Studies

Genetic Engineering and Functional Genomics Approaches

Genetic engineering and functional genomics provide powerful tools to manipulate and analyze the Evx2 gene and its protein product, Evx-2. These methods are crucial for determining gene function, identifying regulatory elements, and understanding the consequences of altered Evx-2 expression.

Generation and Analysis of Conditional Knockout Models

Conditional knockout (KO) models are instrumental in studying the tissue-specific and temporal requirements of Evx2 during development and in adult organisms. Unlike global knockouts which can lead to early embryonic lethality, conditional knockouts allow for the deletion of Evx2 in specific cell types or at particular developmental stages. This is achieved by introducing loxP sites flanking a critical exon of the Evx2 gene and then using Cre-recombinase expressed under the control of a tissue-specific or inducible promoter to excise the floxed region. Analysis of these models involves assessing phenotypic changes, histological examination of affected tissues, and molecular analysis of gene expression in the targeted cells or tissues. Studies utilizing targeted disruption of genes via homologous recombination in ES cells have been employed, for example, to insert reporter transgenes near Evx2 to study regulatory regions nih.govplos.org.

Targeted Gene Reporter Systems and Transgenic Lines

Targeted gene reporter systems and transgenic lines are valuable for visualizing the spatial and temporal expression patterns of Evx2 and for identifying the regulatory elements that control its transcription. In these systems, a reporter gene (such as lacZ or fluorescent proteins like GFP or RFP) is placed under the control of Evx2 regulatory sequences or inserted into the Evx2 locus itself nih.govmdpi.comresearchgate.net. Transgenic animals carrying these constructs express the reporter protein in cells where Evx2 is normally expressed, allowing for easy detection and tracking. For instance, a construct containing a Hoxd9/lacZ indicator transgene was inserted downstream of the Evx2 gene to study the regulatory activity of the intergenic region between Evx2 and Hoxd13 nih.gov. CRISPR/Cas9-mediated knock-in approaches have also been used to generate transgenic zebrafish lines with reporter genes or Gal4 expression at the evx2 locus, enabling the visualization of evx2 expression patterns mdpi.comresearchgate.netmdpi.com.

Table 1: Efficiency of Transgenic Line Generation at evx2 Locus Using CRISPR/Cas9 Knock-in in Zebrafish

Target LocusReporter/Driver GeneEfficiency (%)Reference
evx2Reporter gene or Gal412 mdpi.com
evx2hsp-Gal4Stable lines established mdpi.comresearchgate.net

Gene Silencing Approaches (e.g., siRNA, shRNA)

Gene silencing techniques, such as using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), are employed to reduce the expression levels of Evx2 mRNA and protein in cell culture systems or in vivo. These methods provide a way to study the immediate consequences of Evx2 depletion on cellular processes or developmental events. RNA interference (RNAi) molecules, including siRNA and shRNA, work by targeting specific mRNA sequences for degradation or translational repression, leading to a decrease in protein production google.com. Studies using shRNA have been utilized to investigate the role of other proteins involved in gene regulation, demonstrating the principle of using such methods to study transcription factors and their targets nih.govresearchgate.net. While direct examples of siRNA/shRNA specifically targeting Evx2 were not prominently found in the search results, the methodology is a standard approach in functional genomics to study gene function by knockdown google.com.

High-Throughput Expression and Profiling Techniques

High-throughput techniques allow for the comprehensive analysis of gene expression and protein-DNA interactions on a genomic scale, providing insights into the molecular networks in which Evx-2 is involved.

RNA Sequencing (Bulk and Single-Cell)

RNA sequencing (RNA-Seq), in both bulk and single-cell formats, is a powerful method for quantifying transcript levels and identifying genes that are regulated by Evx-2. Bulk RNA-Seq provides an average expression profile across a population of cells, while single-cell RNA-Seq offers a higher resolution by revealing gene expression heterogeneity within a cell population nsf.govnih.gov. These techniques can be used to compare the transcriptomes of cells or tissues with altered Evx2 expression (e.g., knockout models or cells with forced expression) to control samples, thereby identifying downstream target genes of Evx-2 nsf.govnih.govelifesciences.org. For example, bulk and single-cell RNA sequencing have been used to profile gene expression in specific neuronal populations in zebrafish, including those where evx2 is expressed, to identify transcriptional regulators downstream of Evx1 and Evx2 nsf.govnih.gov. RNA-Seq data is also available for EVX2 expression in various human tissues and cell types, providing valuable baseline information proteinatlas.orgproteinatlas.org.

Table 2: Applications of RNA Sequencing in Evx-2 Related Studies

RNA-Seq TypeSample TypeKey FindingsReference
Bulk and Single-CellZebrafish V0v spinal interneurons (WT and evx1;evx2 mutants)Identified transcriptional regulators downstream of Evx1 and Evx2; revealed molecularly distinct subtypes of V0v interneurons. nsf.govnih.gov
BulkHuman brain areas and nucleiProvides expression summary of EVX2 in different brain regions. proteinatlas.org
Single-CellHuman cell types and cell linesPresents RNA expression profiles in single cell types and cell lines. proteinatlas.org

Chromatin Immunoprecipitation (ChIP-seq) for DNA Binding

Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is the method of choice for identifying the genomic regions to which a specific protein, such as Evx-2, binds in vivo. This technique involves crosslinking proteins to DNA, fragmenting the chromatin, immunoprecipitating the protein of interest along with its bound DNA, and then sequencing the precipitated DNA fragments nih.gov. The sequenced reads are then mapped back to the genome to identify the protein's binding sites. While specific ChIP-seq data for Evx-2 was not extensively detailed in the provided results, ChIP-seq is a standard method for mapping transcription factor binding sites nih.gov. Studies on other transcription factors and regulatory elements, such as CTCF and GAGA factor, in regions near Evx2 and Hoxd13 demonstrate the application of ChIP (including ChIP-seq) to understand protein-DNA interactions in this genomic neighborhood plos.orgnih.govbiologists.comnih.gov. For instance, ChIP assays were used to map the binding sites of GAGA factor in the Evx2-Hoxd13 region biologists.com. ChIP-seq analysis has also been used to map the binding sites of other regulatory proteins like CTCF across the genome nih.gov.

Table 3: Examples of ChIP-based Studies in Genomic Regions Relevant to Evx-2

Protein StudiedGenomic RegionMethodologyKey FindingsReference
GAGA factorEvx2-Hoxd13 regionChIP assayMapped GAGA factor binding sites in the intergenic region. biologists.com
CTCFGenome-wide, including near Evx2 and HoxD13ChIP-chip, ChIP-seqIdentified CTCF binding sites and suggested a role in regulating gene expression, although not directly demonstrating Evx-2 interaction with CTCF at these sites. plos.orgnih.govnih.gov

Advanced Imaging and Phenotyping Techniques

Advanced imaging and phenotyping techniques are crucial for visualizing the spatial distribution and expression patterns of Evx-2 protein and for characterizing the resulting morphological changes in model organisms upon manipulation of Evx-2 activity.

Confocal Microscopy for Protein Localization and Expression Patterns

Confocal microscopy is a widely used fluorescence imaging technique that allows for the creation of high-resolution images of biological samples by eliminating out-of-focus light. This technique is valuable for studying cellular structures, visualizing protein localization, and performing multiplex imaging in live cells, fixed cells, and tissues. proteinatlas.org Confocal microscopy enables researchers to determine the precise subcellular location of this compound and observe its expression patterns during various biological processes. While the provided search results discuss the general applications and principles of confocal microscopy in visualizing protein distribution and cellular structures, specific studies detailing the use of confocal microscopy specifically for this compound localization were not prominently featured. However, the technique's established capability in visualizing protein distribution within cells and tissues makes it a fundamental tool in Evx-2 research to understand where and when the protein is present. Advanced confocal techniques, such as Fluorescence Recovery After Photobleaching (FRAP) or Fluorescence Resonance Energy Transfer (FRET), can also be employed to study protein kinetics and interactions, which could be applied to Evx-2 to investigate its binding dynamics or interactions with other proteins in living cells.

Morphological and Histological Analysis in Model Organisms

Morphological and histological analysis in model organisms, particularly mice, has been instrumental in understanding the developmental functions of Evx-2. Studies involving the inactivation of the Evx-2 gene in mice have revealed its important function during the development of the autopod (the distal part of a limb, such as a hand or foot) and its genetic interaction with Hoxd-13. These analyses often involve macroscopic examination of anatomical structures and microscopic analysis of tissue sections to observe cellular organization and differentiation. For instance, inactivating members of the HoxD complex, near which Evx-2 is located, is known to induce severe alterations in the size and number of bony elements in the appendicular skeleton. Morphological analysis in mouse models with modified Evx-2 or Hoxd genes has helped to reveal the impact of these genes on limb development and the formation of digits. Histological analysis, sometimes combined with techniques like immunocytochemistry to visualize specific protein markers, can provide detailed information on the cellular basis of the observed morphological phenotypes. Studies analyzing morphological characteristics, such as hair follicle development in rabbits, demonstrate how detailed phenotyping can be linked to genetic and molecular analyses to understand developmental processes.

Computational and Systems Biology Approaches

Computational and systems biology approaches complement experimental techniques by providing tools for analyzing complex biological data, predicting protein behavior, and mapping functional relationships within biological networks.

Predictive Modeling of Protein Localization and Interactions

Predictive modeling in systems biology involves constructing computational frameworks to simulate and predict the behavior of biological systems. For proteins like Evx-2, which functions as a transcription factor, predictive models can be used to infer its potential subcellular localization and interactions with other molecules, such as DNA or other proteins. While direct predictive modeling studies specifically for Evx-2 localization were not detailed in the search results, general approaches in systems biology utilize computational methods to predict protein localization based on sequence features and known motifs. Predictive modeling can also be applied to understand and predict protein-protein interactions, which is crucial for deciphering the molecular pathways in which Evx-2 participates. These models integrate various types of biological data to build a comprehensive picture of a protein's behavior within the cellular environment.

Network Analysis of Functional Associations

Network analysis is a powerful tool in systems biology used to study the complex relationships between biological molecules. For Evx-2, protein-protein interaction networks, such as those available through databases like STRING, provide a visual representation of its known and predicted interactions with other proteins in various organisms, including humans and rats. These networks are constructed based on experimental data, text mining, co-occurrence, co-expression, and other sources of evidence. Analysis of these networks can reveal functional associations and identify potential protein partners that may work in concert with Evx-2. For example, the STRING network for human EVX2 shows interactions with various HOXD proteins (HOXD10, HOXD11, HOXD12, HOXD13, HOXD9), as well as other proteins like SPOP, SHH, LHX1, LNPK, and MTX2. Network analysis can also involve examining enriched Gene Ontology (GO) terms within the network, providing insights into the biological processes, molecular functions, and cellular components associated with Evx-2 and its interacting partners. Furthermore, network analysis can extend to understanding the regulatory networks where Evx-2, as a transcription factor, binds to cis-regulatory elements (CREs) and influences the expression of target genes. Analyzing these networks helps to understand the broader functional context of Evx-2 within the cellular system.

Broader Implications and Future Research Directions

Insights into Vertebrate Developmental Processes and Evolutionary Mechanisms

Studies involving the inactivation of Evx-2 have revealed its important function during the development of the autopod (the distal part of the limb, including hands and feet) and its genetic interaction with Hoxd-13 nih.govnih.govembopress.orgepfl.ch. These findings suggest that, in the context of limb development, Evx-2 functions similarly to a Hoxd gene nih.govnih.govembopress.orgepfl.ch. This functional similarity, coupled with its tight physical linkage to the HOXD complex, has led to the proposition of an evolutionary scenario where Evx-2 was recruited by the HoxD complex in conjunction with the emergence of digits in ancestral tetrapods nih.govnih.govembopress.orgepfl.ch. The close linkage of Evx and Hox genes is considered distinct, with Evx expression partly controlled by mechanisms acting on Hox genes scbt.comscbt.com. The evolutionary history suggests that an ancestral evx gene linked to an ancestral extended Hox complex duplicated with the genome in vertebrate ancestors, giving rise to evx1 and evx2 linked to proto-HoxA and proto-HoxCD complexes, respectively researchgate.net.

Understanding Homeobox Gene Function and Complex Regulatory Landscapes

As a homeobox-containing protein, Evx-2 functions as a transcription factor, regulating the expression of other genes ontosight.ai. The intricate spatial and temporal regulation of Hox gene expression is crucial for proper development plos.org. Evx-2 is located within 8 kb of Hoxd-13 on the opposite DNA strand plos.org. Early in development, the expression patterns of Evx-2 and Hoxd-13 are remarkably similar in limb and genital buds plos.org. However, as development progresses (e.g., after 10 dpc in mice), Evx-2 expression extends to the CNS, a region where Hoxd-13 is not expressed plos.org.

Research indicates that the intergenic region between Evx-2 and Hoxd-13 acts as a boundary element, influencing the differential expression patterns of these genes in a time and space-dependent manner, particularly in the development of limbs, genital buds, and the brain plos.org. This boundary element is a large sequence with at least two functional units: a constitutive boundary element and a regulatory element plos.org.

The concept of regulatory landscapes is important in understanding the control of gene expression in regions containing genes like Evx-2 and the HoxD cluster stanford.edupnas.org. These landscapes involve multiple overlapping regulatory regions and are influenced by remote Global Control Regions (GCRs) stanford.edu. For instance, a "limb landscape" encompasses Lnp, Evx-2, and the posterior HoxD cluster, with expression in the distal limb and genital buds driven by a remote GCR stanford.edu. This GCR also contributes to the shared neural tube and CNS expression domains of Lnp and Evx-2 stanford.edu. These findings highlight how genes like Evx-2, even if not structurally related to Hox genes (like Lnp), can be co-expressed due to their location within the same regulatory landscape and control by shared elements stanford.edupnas.org. Evx-2 has also been shown to interact with members of the gro/TLE transcription corepressor family, forming a regulatory network involved in vertebrate development oup.com.

Advancing Knowledge of Genetic Basis of Developmental Aberrations

Alterations in the EVX2 gene have been linked to various developmental disorders, including neural tube defects, limb abnormalities, and craniofacial defects ontosight.ai. Further evidence for the involvement of EVX2 in developmental abnormalities comes from studies of synpolydactyly (SPD), a dominantly inherited limb malformation nih.govucl.ac.uk. A 117-kb microdeletion encompassing HOXD9-HOXD13 and EVX2 has been found to cause SPD nih.govuevora.pt. This suggests that haploinsufficiency for one or more of these deleted genes, including EVX2, likely contributes to the SPD phenotype nih.gov. The foot phenotype observed in patients with this microdeletion is similar to that caused by frameshifting deletions in HOXD13 that are thought to inactivate the protein, further supporting the role of reduced gene function nih.gov.

Recent research has also identified amplifications of EVX2 and HOXD9-HOXD13 on chromosome 2q31.1 in mature cystic teratomas of the ovary nih.gov. These amplifications may play an etiological role in teratoma formation and could explain characteristics related to chondrogenesis and osteogenesis observed in these tumors nih.gov. While mouse models with Evx2 mutations can exhibit developmental defects, some heterozygous mutants may not show obvious morphological issues in early developmental stages nih.gov.

Emerging Research Questions and Methodological Advancements in Developmental Biology

Research on Evx-2 continues to pose intriguing questions for the field of developmental biology. A key area of future research involves further dissecting the precise functional relationships and interactions between Evx-2 and the Hox proteins, particularly Hoxd-13, beyond their observed co-expression and functional similarities in limb development oup.com. Understanding the specific downstream targets of Evx-2 as a transcription factor and how its regulatory activities are integrated within developmental gene networks remains an active area of inquiry.

The complex regulatory landscapes governing the expression of Evx-2 and neighboring HoxD genes present significant research challenges stanford.edupnas.org. Future studies will likely focus on mapping and characterizing the full repertoire of cis-regulatory elements, including enhancers and boundary elements, that control the intricate spatial and temporal expression patterns of Evx-2. Investigating how these elements interact in three-dimensional chromatin space and how their activity is modulated by various transcription factors and signaling pathways is crucial for a comprehensive understanding.

Further research is needed to fully elucidate the genetic and molecular mechanisms by which alterations in EVX2 contribute to developmental aberrations such as limb abnormalities, neural tube defects, and the pathogenesis of teratomas ontosight.ainih.govnih.gov. This includes exploring the dosage sensitivity of EVX2 and its interactions with other genes in the context of these disorders.

Methodological advancements in developmental biology are poised to significantly impact future Evx-2 research. Techniques such as high-throughput sequencing (RNA-Seq) can provide detailed profiles of Evx-2 expression and its downstream targets across different developmental stages and tissues uevora.pt. Advanced imaging techniques can offer higher resolution visualization of Evx-2 protein localization and dynamics within developing structures. Furthermore, mass spectrometry-based proteomics is becoming increasingly valuable in developmental biology for characterizing protein expression, post-translational modifications, and protein-protein interactions, which can shed light on the molecular functions of Evx-2 and its partners nih.govnih.gov. Gene editing technologies like CRISPR-Cas9 allow for precise manipulation of the Evx-2 gene and its regulatory elements in model organisms, enabling detailed functional studies nih.gov. The integration of these experimental approaches with computational modeling and systems biology will be essential for building a holistic understanding of Evx-2's role in development and disease.

Q & A

Q. What is the primary functional role of Evx-2 in vertebrate limb development, and what experimental models are used to study it?

Evx-2 is critical for autopod (digit) development, functioning similarly to Hoxd genes. Key experimental models include null allele generation in mice and double mutant analyses (e.g., inactivation of both Evx-2 and Hoxd-13). These models reveal Evx-2's role in regulating skeletal element size and number, with double mutants showing synergistic defects in digit patterning . Methodologically, limb bud staining, in situ hybridization, and skeletal preparations are standard for phenotypic analysis.

Q. How does Evx-2 expression correlate with Hoxd genes during limb morphogenesis?

Evx-2 is co-expressed with Hoxd-13 in developing limb buds, suggesting regulatory crosstalk. Chromatin conformation assays (e.g., 3C-seq) and comparative transcriptomics in wild-type vs. mutant embryos can map shared enhancer regions or overlapping transcriptional targets. Such studies demonstrate that Evx-2 and Hoxd-13 share regulatory elements, explaining their coordinated expression .

Q. What molecular techniques are recommended to validate Evx-2 protein interactions in vivo?

Co-immunoprecipitation (Co-IP) paired with CRISPR-Cas9 knockouts in limb mesenchyme cells can identify direct binding partners. For spatial resolution, proximity ligation assays (PLA) or fluorescence resonance energy transfer (FRET) in limb sections are advised. These methods help confirm interactions with Hoxd-13 or chromatin modifiers like Polycomb group proteins .

Advanced Research Questions

Q. How can conflicting data on Evx-2’s functional redundancy with Hoxd genes be resolved?

Contradictions often arise from differences in genetic background (e.g., strain-specific modifiers) or incomplete inactivation of paralogs. To address this:

  • Use conditional double/triple knockouts (e.g., Evx-2⁻/⁻; Hoxd-13⁻/⁻; Hoxd-12⁻/⁻) to assess redundancy.
  • Perform single-cell RNA-seq to dissect cell-type-specific roles.
  • Compare phenotypes across evolutionary models (e.g., zebrafish vs. mice) to test conserved functions .

Q. What evolutionary evidence supports the recruitment of Evx-2 into the HoxD complex during digit emergence?

Comparative genomics in tetrapods and lobe-finned fish reveals that Evx-2’s genomic position near Hoxd-13 is ancestral to digit-bearing species. Phylogenetic footprinting identifies conserved non-coding sequences (CNS) shared with Hoxd genes, suggesting co-option of regulatory elements. Functional assays in "transitional" models like Polypterus (bichir) can test if Evx-2 activation precedes digit evolution .

Q. What methodologies are optimal for analyzing Evx-2’s role in epigenetic regulation of limb development?

  • Chromatin accessibility: ATAC-seq or DNase-seq in Evx-2 mutants to identify altered regulatory regions.
  • Histone modification profiling: ChIP-seq for H3K27ac (active enhancers) or H3K27me3 (repressive marks) in limb buds.
  • CRISPR-dCas9 recruitment: Target Evx-2 to ectopic loci to test sufficiency in modulating chromatin states .

Q. How should researchers design controls to distinguish Evx-2-specific phenotypes from background noise in limb studies?

  • Internal controls: Use littermate wild-type embryos in all experiments.
  • Temporal controls: Inducible Cre systems (e.g., Sox9-CreERT2) to limit Evx-2 inactivation to specific developmental stages.
  • Phenotypic scoring: Apply quantitative morphometrics (e.g., limb length, digit number) with blinded analysis to reduce bias .

Data Interpretation & Contradiction Management

Q. What strategies mitigate biases when reconciling discrepancies in Evx-2 expression data across studies?

  • Meta-analysis: Aggregate datasets from public repositories (e.g., GEO, neXtProt) and apply harmonized normalization pipelines.
  • Orthogonal validation: Cross-verify RNA-seq findings with qRT-PCR or protein-level assays (e.g., Western blot, immunohistochemistry).
  • Contextual reporting: Clearly document experimental conditions (e.g., embryonic stage, tissue dissection protocols) to identify confounding variables .

Q. How can computational tools enhance hypothesis generation for Evx-2’s non-limb roles?

Leverage federated SPARQL queries via neXtProt or UniProt to integrate Evx-2 interaction data with pathways from external databases (e.g., DrugBank). Machine learning frameworks (e.g., Evola’s persona-oriented question generation) can prioritize understudied roles in neural crest or cardiovascular development .

Q. Key Resources for Further Study

  • Genetic models: Mouse null alleles (Evx-2⁻/⁻) and conditional knockouts .
  • Omics databases: neXtProt (protein interactions), GEO (expression data), and Ensembl (comparative genomics) .
  • Methodological guides: Protein Engineering, Design & Selection for structural studies; Organisms Diversity & Evolution for evolutionary analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.